Benserazide hydrochloride Benserazide hydrochloride Benserazide hydrochloride is a hydrochloride that is the monohydrochloride salt of benserazide. An aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system, it is used as an adjunct to levodopa in the treatment of parkinsonism. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide hydrochloride has no antiparkinson actions when given alone. It has a role as an antiparkinson drug, an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor and a dopaminergic agent. It contains a benserazide(1+).
Brand Name: Vulcanchem
CAS No.: 14919-77-8
VCID: VC20750589
InChI: InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
SMILES: C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Molecular Formula: C10H16ClN3O5
Molecular Weight: 293.70 g/mol

Benserazide hydrochloride

CAS No.: 14919-77-8

Cat. No.: VC20750589

Molecular Formula: C10H16ClN3O5

Molecular Weight: 293.70 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Benserazide hydrochloride - 14919-77-8

Specification

Description Benserazide hydrochloride is a hydrochloride that is the monohydrochloride salt of benserazide. An aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system, it is used as an adjunct to levodopa in the treatment of parkinsonism. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide hydrochloride has no antiparkinson actions when given alone. It has a role as an antiparkinson drug, an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor and a dopaminergic agent. It contains a benserazide(1+).
CAS No. 14919-77-8
Molecular Formula C10H16ClN3O5
Molecular Weight 293.70 g/mol
IUPAC Name 2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride
Standard InChI InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
Standard InChI Key ULFCBIUXQQYDEI-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Canonical SMILES C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl

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